4-(2,4-difluorophenyl)pyrrolidin-2-one
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Overview
Description
4-(2,4-Difluorophenyl)pyrrolidin-2-one is a chemical compound with the molecular formula C10H9F2NO and a molecular weight of 197.18 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,4-difluorophenyl)pyrrolidin-2-one typically involves the reaction of 2,4-difluoroaniline with a suitable reagent to form the corresponding intermediate, which is then cyclized to produce the target compound . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: 4-(2,4-Difluorophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) to introduce different substituents on the aromatic ring.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaOMe in methanol or KOtBu in tert-butanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
4-(2,4-Difluorophenyl)pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 4-(2,4-difluorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and leading to the desired biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4-(2,5-Difluorophenyl)pyrrolidin-2-one: Similar structure but with a different fluorine substitution pattern.
2-(2,4-Difluorophenyl)-5-fluoropyridine: Contains a pyridine ring instead of a pyrrolidinone ring.
Uniqueness: 4-(2,4-Difluorophenyl)pyrrolidin-2-one is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and biological activity compared to other similar compounds . This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
1366922-63-5 |
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Molecular Formula |
C10H9F2NO |
Molecular Weight |
197.2 |
Purity |
95 |
Origin of Product |
United States |
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